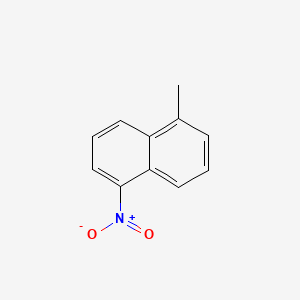1-Methyl-5-nitronaphthalene
CAS No.: 91137-27-8
Cat. No.: VC3834519
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 91137-27-8 |
|---|---|
| Molecular Formula | C11H9NO2 |
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | 1-methyl-5-nitronaphthalene |
| Standard InChI | InChI=1S/C11H9NO2/c1-8-4-2-6-10-9(8)5-3-7-11(10)12(13)14/h2-7H,1H3 |
| Standard InChI Key | AOSRALZFDNFXFZ-UHFFFAOYSA-N |
| SMILES | CC1=C2C=CC=C(C2=CC=C1)[N+](=O)[O-] |
| Canonical SMILES | CC1=C2C=CC=C(C2=CC=C1)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
1-Methyl-5-nitronaphthalene belongs to the class of nitrated polycyclic aromatic hydrocarbons (NPAHs), which are structurally derived from naphthalene through substitution with nitro (-NO) and methyl (-CH) groups. The compound’s planar aromatic system and electron-withdrawing nitro group contribute to its stability and reactivity. Key physicochemical parameters include:
The nitro group at the 5-position induces significant polarity, influencing solubility in organic solvents such as methanol and methylene chloride . The compound’s vapor pressure suggests low volatility at ambient conditions, aligning with trends observed in other nitronaphthalenes .
Synthesis and Production
The synthesis of 1-methyl-5-nitronaphthalene typically involves nitration of 1-methylnaphthalene, though regioselectivity challenges arise due to the formation of multiple isomers. A reported route yields 44% via nitration of 8-methyl-4-nitronaphthylamine, though mechanistic details remain sparse . Alternative methods may employ electrophilic aromatic substitution, where the methyl group directs nitration to the 5-position.
Notably, the separation of isomers (e.g., 1-methyl-4-nitronaphthalene, 1-methyl-6-nitronaphthalene) is critical for obtaining pure 1-methyl-5-nitronaphthalene. Techniques such as column chromatography or recrystallization are employed, though yields are moderate due to competing reaction pathways .
1-Methyl-5-nitronaphthalene is certified as a component of Standard Reference Material (SRM) 2264 by the National Institute of Standards and Technology (NIST). This SRM provides precise concentrations for calibration in gas chromatography (GC) and mass spectrometry (MS):
| Parameter | Certified Value (µg/g) | Uncertainty |
|---|---|---|
| Mass Fraction | 3.31 | ± 0.07 |
| Concentration in Solution | 4.39 µg/mL | ± 0.09 |
These data ensure accuracy in environmental and industrial analyses, particularly for quantifying NPAHs in complex matrices .
Reactivity and Chemical Behavior
The nitro group renders 1-methyl-5-nitronaphthalene susceptible to reduction and nucleophilic substitution reactions. Reduction with hydrogen/palladium yields 1-methyl-5-aminonaphthalene, a precursor for dyes and pharmaceuticals. The methyl group enhances steric hindrance, moderating reactivity compared to unsubstituted nitronaphthalenes.
Photochemical studies on analogous nitronaphthalenes (e.g., 2-methyl-1-nitronaphthalene) reveal ultrafast intersystem crossing (<200 fs) from singlet to triplet states, driven by small energy gaps between electronic states . While direct data for 1-methyl-5-nitronaphthalene are lacking, similar behavior is hypothesized due to structural similarities.
Applications
1-Methyl-5-nitronaphthalene serves primarily as a chromatographic standard, enabling the quantification of nitroaromatics in environmental samples . Its stability and well-characterized properties make it valuable for:
-
Calibrating GC/MS systems.
-
Validating extraction protocols for NPAHs.
-
Studying nitro-group electronic effects in aromatic systems.
Environmental Impact
Nitroaromatics like 1-methyl-5-nitronaphthalene are persistent pollutants due to low biodegradability. Environmental fate studies on related compounds suggest potential bioaccumulation, though specific data for this isomer are needed.
Recent Research and Future Directions
Recent femtosecond transient absorption studies on nitronaphthalene derivatives highlight ultrafast electronic relaxation mechanisms . Future work on 1-methyl-5-nitronaphthalene could explore:
-
Photodegradation pathways under UV exposure.
-
Catalytic reduction for synthetic applications.
-
Ecotoxicological profiles to assess environmental risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume